molecular formula C18H13N3O2S B11192328 N-(2-Methyl-5-{[1,3]oxazolo[5,4-B]pyridin-2-YL}phenyl)thiophene-2-carboxamide

N-(2-Methyl-5-{[1,3]oxazolo[5,4-B]pyridin-2-YL}phenyl)thiophene-2-carboxamide

Cat. No.: B11192328
M. Wt: 335.4 g/mol
InChI Key: LPZGPGBXIPVDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methyl-5-{[1,3]oxazolo[5,4-B]pyridin-2-YL}phenyl)thiophene-2-carboxamide is a complex organic compound with a unique structure that includes an oxazole ring fused to a pyridine ring, a thiophene ring, and a carboxamide group

Preparation Methods

The synthesis of N-(2-Methyl-5-{[1,3]oxazolo[5,4-B]pyridin-2-YL}phenyl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursorsThe thiophene ring is then attached through a coupling reaction, and finally, the carboxamide group is introduced via an amide formation reaction .

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

N-(2-Methyl-5-{[1,3]oxazolo[5,4-B]pyridin-2-YL}phenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

N-(2-Methyl-5-{[1,3]oxazolo[5,4-B]pyridin-2-YL}phenyl)thiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, the compound is explored as a lead compound for drug development. It may serve as a starting point for the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: In materials science, the compound is used to develop new materials with specific properties, such as conductivity, fluorescence, or stability.

Mechanism of Action

The mechanism of action of N-(2-Methyl-5-{[1,3]oxazolo[5,4-B]pyridin-2-YL}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

N-(2-Methyl-5-{[1,3]oxazolo[5,4-B]pyridin-2-YL}phenyl)thiophene-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H13N3O2S

Molecular Weight

335.4 g/mol

IUPAC Name

N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H13N3O2S/c1-11-6-7-12(17-21-13-4-2-8-19-18(13)23-17)10-14(11)20-16(22)15-5-3-9-24-15/h2-10H,1H3,(H,20,22)

InChI Key

LPZGPGBXIPVDQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)N=CC=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.